molecular formula C7H8BrN B1273131 5-Bromo-2-methylaniline CAS No. 39478-78-9

5-Bromo-2-methylaniline

Cat. No. B1273131
M. Wt: 186.05 g/mol
InChI Key: RXQNKKRGJJRMKD-UHFFFAOYSA-N
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Patent
US06300352B1

Procedure details

A slurry of 5-bromo-2-methylnitrobenzene (3.00 g), iron powder (3.11 g), and ammonium chloride (2.97 g), in 3:1 ethanol : water (50 ml) was heated at reflux temperature for 1 hour. The mixture was poured into 10% aqueous sodium hydroxide and filtered through Celite®. The filtrate was then extracted with ethyl acetate, the extracts washed with brine, dried over magnesium sulfate, filtered and evaporated to afford the subtitle compound as an oil (2.64 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.11 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([N+:8]([O-])=O)[CH:7]=1.[Cl-].[NH4+].C(O)C.[OH-].[Na+]>[Fe].O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:7]=1)[NH2:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])C
Name
Quantity
2.97 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
3.11 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with ethyl acetate
WASH
Type
WASH
Details
the extracts washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.64 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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